N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

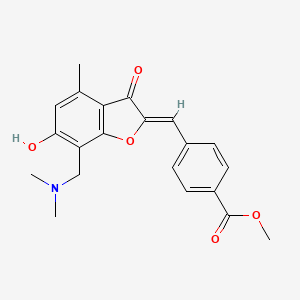

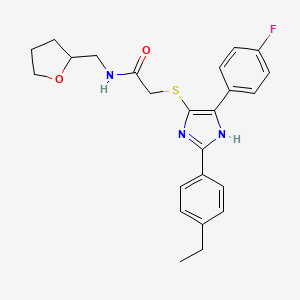

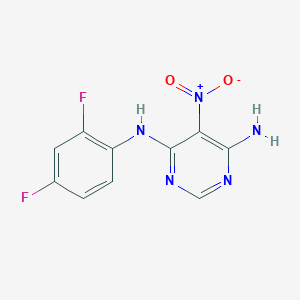

The compound “N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide” is a complex organic molecule. It contains an isoxazole ring, a thiophene ring, and a sulfonamide group, which are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an isoxazole ring attached to a thiophene ring via a sulfonamide linkage. The 2,5-diethoxyphenyl group would be attached to the nitrogen of the isoxazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoxazole and thiophene rings, as well as the sulfonamide group, could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, stability, and reactivity would be influenced by the presence of the isoxazole, thiophene, and sulfonamide groups .Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography (HPLC) Analysis

This compound can be analyzed using reverse phase HPLC methods. The mobile phase typically contains acetonitrile, water, and an acid like phosphoric or formic acid for Mass-Spec compatibility. This technique is essential for identifying impurities and can be used in pharmacokinetics studies .

Synthesis of Fluorescent Ligands

The compound serves as a precursor in the synthesis of ligands for conjugation with fluorescent cadmium selenide/zinc sulfide core/shell nanocrystals. These conjugates have significant applications in biological assays and imaging, providing insights into cellular processes .

Pharmaceutical Intermediate Synthesis

It acts as an important intermediate in the synthesis of various pharmaceutical compounds. The synthetic routes often involve reactions with other organic compounds to produce intermediates for further drug development .

Quantum Dot Conjugation

The compound can be attached to quantum dots to enhance their properties for use in biological imaging. This application leverages the size-tunable fluorescence emission bands of quantum dots for dynamic imaging .

Serotonin Receptor Agonist Research

As an agonist with high affinity for the 5HT2A serotonin receptor subtype, this compound is valuable in neuroscience research. It helps in studying the receptor’s role in various neurological processes and potential therapeutic applications .

Organic Synthesis

In organic chemistry, this compound is utilized in the synthesis of complex molecules. Its structure allows for various chemical reactions, making it a versatile reagent in creating new organic compounds .

Medicinal Chemistry

In medicinal chemistry, it’s used to develop new drugs by modifying its molecular structure to improve pharmacological profiles. This includes enhancing efficacy, reducing toxicity, and improving drug delivery .

Material Science

The compound’s ability to conjugate with nanomaterials makes it useful in material science. It can be used to modify the surface properties of materials for specific applications, such as targeted drug delivery systems .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide involves the reaction of 2,5-diethoxybenzoyl chloride with 5-amino-4-(thiophen-2-yl)isoxazole in the presence of a base to form N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-carboxamide, which is then reacted with sulfuryl chloride to form the final product.", "Starting Materials": [ "2,5-diethoxybenzoic acid", "thiophene-2-carboxylic acid", "thionyl chloride", "5-amino-4-(thiophen-2-yl)isoxazole", "triethylamine", "sulfuryl chloride" ], "Reaction": [ "1. 2,5-diethoxybenzoic acid is converted to 2,5-diethoxybenzoyl chloride using thionyl chloride.", "2. 5-amino-4-(thiophen-2-yl)isoxazole is reacted with triethylamine in anhydrous DMF to form the corresponding base.", "3. The base is then added dropwise to a solution of 2,5-diethoxybenzoyl chloride in anhydrous DMF at 0°C and the mixture is stirred at room temperature for 12 hours.", "4. The resulting N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-carboxamide is isolated by filtration and washed with cold ethanol.", "5. N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-carboxamide is then reacted with sulfuryl chloride in the presence of a base to form the final product, N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide.", "6. The final product is purified by recrystallization from ethanol." ] } | |

Número CAS |

1251695-29-0 |

Fórmula molecular |

C27H24N4O3 |

Peso molecular |

452.514 |

Nombre IUPAC |

2-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C27H24N4O3/c1-16-8-10-20(12-17(16)2)31-27(33)22-15-28-23-11-9-18(13-21(23)25(22)30-31)26(32)29-14-19-6-4-5-7-24(19)34-3/h4-13,15,30H,14H2,1-3H3,(H,29,32) |

Clave InChI |

QCCXENTUDKFGAI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2927259.png)

![ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2927260.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one](/img/structure/B2927261.png)

![N-(1-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2927273.png)

![N-[(1-Aminocyclohexyl)methyl]-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide;hydrochloride](/img/structure/B2927276.png)